Linarin

Übersicht

Beschreibung

Linarin ist ein glykosyliertes Flavonoid, genauer gesagt ein Flavonglykosid, das in verschiedenen Pflanzenarten wie Cirsium, Micromeria und Buddleja identifiziert wurde . Es ist bekannt für seine potenziellen therapeutischen Eigenschaften, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems, und hat vielversprechende schlaffördernde und sedierende Wirkungen gezeigt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Linarin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion aus pflanzlichen Quellen wie Chrysanthemum indicum L. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, gefolgt von der Reinigung mittels Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann this compound aus Pflanzenextrakten mittels Anreicherung mit makroporösen Harzen gefolgt von präparativer HPLC-Trennung gereinigt werden. Dieses Verfahren stellt eine hohe Reinheit der Verbindung sicher, wodurch sie für weitere Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Linarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Demethylierung, Glucuronidierung, Sulfatierung, Glykosylierung, Methylierung und Ringspaltung . Diese Reaktionen sind für seinen Stoffwechsel und seine Bioverfügbarkeit unerlässlich.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter sauren oder enzymatischen Bedingungen.

Demethylierung: Oft mit Oxidationsmitteln durchgeführt.

Glucuronidierung und Sulfatierung: Enzymatische Reaktionen, die durch spezifische Transferasen gefördert werden.

Glykosylierung: Enzymatische Addition von Zuckerresten.

Methylierung: Katalysiert durch Methyltransferasen.

Ringspaltung: Kann unter oxidativen Bedingungen auftreten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, sind Acacetin, Apigenin und p-Hydroxybenzaldehyd .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Linarin

This compound exhibits a wide range of biological activities, making it a candidate for therapeutic applications. The following sections detail its key pharmacological effects.

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties. It has been shown to inhibit inflammatory reactions and cell apoptosis, which are critical in liver injury scenarios. A study demonstrated that this compound could protect against severe hepatic failure induced by d-galactosamine and lipopolysaccharide in mice, suggesting its potential in treating liver injuries .

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects, particularly through its inhibition of acetylcholinesterase (AChE). In vitro studies revealed that this compound inhibits AChE with an IC50 value of approximately 3.801 μM, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies further elucidate the interaction of this compound with AChE, highlighting the importance of specific functional groups in its inhibitory activity .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. It was reported to prevent acute lung injury by suppressing inflammation and oxidative stress pathways activated by lipopolysaccharide exposure. This suggests its utility in managing conditions characterized by excessive inflammation .

Antioxidant Activity

The compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage in various tissues. This activity is crucial for mitigating cellular damage and supporting overall health .

Potential in Cancer Treatment

Studies have indicated that this compound may possess anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, although further research is necessary to fully understand its mechanisms and efficacy in cancer therapy .

Case Study 1: Hepatoprotective Effects

- Objective : To evaluate the hepatoprotective effects of this compound.

- Methodology : Mice were administered d-galactosamine/lipopolysaccharide to induce liver failure, followed by treatment with this compound.

- Results : this compound treatment significantly reduced liver damage markers and improved survival rates compared to control groups.

Case Study 2: Neuroprotective Effects

- Objective : To assess the AChE inhibitory activity of this compound.

- Methodology : In vitro assays were conducted alongside ex vivo studies on mouse brain tissues post-linarin administration.

- Results : Significant inhibition of AChE activity was observed, correlating with potential therapeutic benefits for neurodegenerative diseases.

Summary Table of Applications

Wirkmechanismus

Linarin exerts its effects through several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Linarin wird oft mit anderen glykosylierten Flavonoiden wie Pectothis compound und Acacetin-7-O-Rutinosid verglichen. Obwohl diese Verbindungen ähnliche strukturelle Merkmale aufweisen, ist this compound einzigartig in seiner potenten Acetylcholinesterase-hemmenden Aktivität und seiner Fähigkeit, Schlaf und Sedierung zu verbessern .

Ähnliche Verbindungen

Pectothis compound: Ein weiteres glykosyliertes Flavonoid mit entzündungshemmenden Eigenschaften.

Acacetin-7-O-Rutinosid: Bekannt für seine antioxidativen Aktivitäten.

Biologische Aktivität

Linarin, a glycosylated flavonoid primarily found in various plant species, has garnered significant attention due to its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its anti-inflammatory, antioxidant, and neuroprotective properties. It also highlights recent research findings and methodologies used to assess its pharmacokinetics and therapeutic potential.

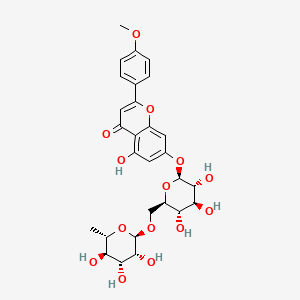

Chemical Structure and Properties

This compound, chemically known as Acacetin-7-O-rutinoside, is a flavonoid glycoside. Its structure consists of a flavonoid backbone with a sugar moiety, which influences its solubility and bioactivity. The compound is primarily extracted from plants such as Tynanthus panurensis and Cirsium species.

1. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. For instance, in a study involving macrophage cell lines, this compound suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) release, demonstrating its potential to modulate inflammatory responses .

Table 1: Summary of Anti-inflammatory Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of TNF-α | Reduced expression in macrophages | |

| Suppression of IL-6 | Decreased levels in liver inflammation | |

| Modulation of NF-κB | Inhibition of pathway activation |

2. Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes . This property contributes to its protective effects against cellular damage.

Table 2: Antioxidant Activity Assays for this compound

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | High radical scavenging capacity | |

| ABTS Assay | Effective in reducing ABTS radical | |

| FRAP Assay | Increased ferric reducing ability |

3. Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective potential, particularly regarding central nervous system disorders. It has been shown to enhance sleep and exhibit sedative effects . Additionally, this compound's acetylcholinesterase (AChE) inhibitory activity suggests a role in improving cognitive functions by increasing acetylcholine levels .

Table 3: Neuroprotective Effects of this compound

| Effect | Description | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine levels | |

| Sedative Effects | Enhanced sleep quality | |

| Osteoblast Proliferation | Promotes bone formation |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied using advanced techniques such as LC-MS/MS. Research indicates that this compound undergoes extensive metabolism in vivo, including hydrolysis and glucuronidation . Understanding these metabolic pathways is essential for evaluating its therapeutic efficacy and safety.

Table 4: Pharmacokinetic Parameters of this compound

Case Studies and Clinical Implications

Several case studies have demonstrated the therapeutic potential of this compound in animal models:

- Liver Injury Model : this compound-enriched extracts were shown to attenuate liver injury induced by high-fat diets in rats, highlighting its hepatoprotective effects through modulation of lipid metabolism pathways .

- Neurodegenerative Disorders : In models simulating Alzheimer's disease, this compound exhibited cognitive-enhancing effects, suggesting its potential use as a therapeutic agent for neurodegenerative conditions .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGIJBUXMQFOF-PJOVQGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197382 | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-36-4 | |

| Record name | Linarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.